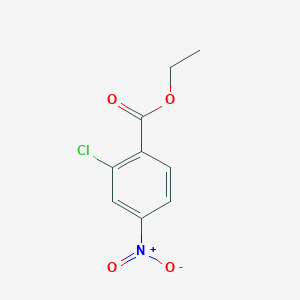

Ethyl 2-chloro-4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

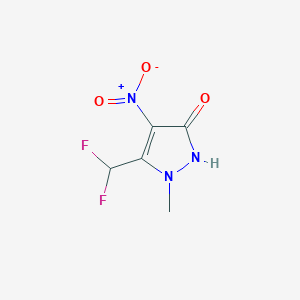

Ethyl 2-chloro-4-nitrobenzoate is a chemical compound with the molecular formula C9H8ClNO4 . It has a molecular weight of 229.62 . The compound is typically stored at room temperature and appears as a solid or semi-solid substance .

Synthesis Analysis

The synthesis of similar compounds, such as benzocaine, involves the reduction and esterification of p-nitrobenzoic acid . This process can be optimized in a continuous flow system, resulting in high conversion (>99%) and selectivity (>99%) rates .Molecular Structure Analysis

The InChI code for Ethyl 2-chloro-4-nitrobenzoate is 1S/C9H8ClNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Ethyl 2-chloro-4-nitrobenzoate is a solid or semi-solid substance that is stored at room temperature . It has a molecular weight of 229.62 .Scientific Research Applications

Electro-Optic Effects in Liquid Crystals

Ethyl 2-chloro-4-nitrobenzoate, also known as Morpholinium 2-Chloro-4-Nitrobenzoate (M2C4N), has been used in studies focusing on the electro-optic effects of organic compounds doped in nematic liquid crystals . The study reported improvements in electro-optical responses of liquid crystal devices by doping M2C4N .

Pharmaceutical Cocrystals and Molecular Salts

Ethyl 2-chloro-4-nitrobenzoate has been used as a coformer with pharmaceutical cocrystals and molecular salts . This application is particularly relevant in the field of pharmaceuticals, where the formation of cocrystals and molecular salts can significantly influence the physical properties of the active pharmaceutical ingredients .

Material Science

In material science, Ethyl 2-chloro-4-nitrobenzoate can be used in the fabrication of materials with unique properties. For example, it can be used in the production of polymers with specific electro-optic properties .

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 2-chloro-4-nitrobenzoate is a type of nitro compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . .

Mode of Action

Nitro compounds in general have a polar character, which results in lower volatility compared to ketones of about the same molecular weight . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . These processes could potentially affect various biochemical pathways.

Pharmacokinetics

The water solubility of nitro compounds is generally low , which could impact the bioavailability of Ethyl 2-chloro-4-nitrobenzoate.

Result of Action

Nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 , which could potentially be used to track the effects of the compound’s action.

Action Environment

Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase , suggesting that temperature could be an important environmental factor influencing the action of Ethyl 2-chloro-4-nitrobenzoate.

properties

IUPAC Name |

ethyl 2-chloro-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEBEHFIJNRGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-8-(2-morpholinoethyl)-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743917.png)

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/no-structure.png)

![2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2743920.png)

![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2743922.png)

![7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2743929.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2743931.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2743934.png)

![7-Fluoro-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2743936.png)